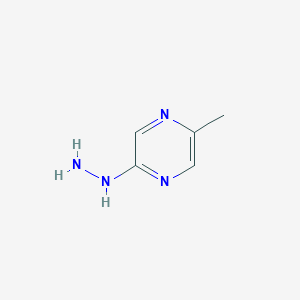
2-Hydrazino-5-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of hydrazine and pyrazine, both of which are known for their utility in numerous chemical reactions and biological activities. The hydrazino group attached to the pyrazine ring allows it to participate in various chemical transformations, making it a versatile compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydrazino-5-methylpyrazine can be synthesized through several methods. One common approach involves the reaction of pyridine with hydrazine in a molar ratio of 1:1. This mixture is heated to a temperature range of 60-80°C and allowed to react for several hours. After the reaction is complete, the mixture is cooled and crystallized to obtain the target product .
Industrial Production Methods: In industrial settings, the synthesis of pyrazine derivatives often involves catalytic systems. For example, pyrazine compounds can be synthesized by the reaction of diamines with diols in a vapor phase reaction in the presence of granular alumina . Other catalytic systems such as copper-chromium, copper-zinc-chromium, and zinc-phosphoric acid-manganese have also been used for the preparation of pyrazine derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazino-5-methylpyrazine undergoes various types of chemical reactions, including:
Coupling Reactions: The hydrazino group can act as a nucleophile, participating in coupling reactions to form new carbon-nitrogen bonds.
Condensation Reactions: It can also undergo condensation reactions, where it reacts with carbonyl compounds to form hydrazones.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazine derivatives with various functional groups attached to the ring .
Scientific Research Applications
2-Hydrazino-5-methylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazino-5-methylpyrazine involves its interaction with biological targets, leading to various therapeutic effects. For instance, some derivatives of this compound have been found to exhibit antihypertensive activity by interacting with specific receptors in the cardiovascular system. The hydrazino group allows the compound to form stable complexes with metal ions, which can be crucial in its biological activity.
Comparison with Similar Compounds
2-Hydrazino-5-methylpyrazine can be compared with other similar compounds such as:
2-Hydrazinopyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
5-Methylpyrazine-2-carboxylic acid: A derivative with a carboxyl group instead of a hydrazino group.
2-Amino-5-methylpyrazine: Contains an amino group instead of a hydrazino group.
Uniqueness: The uniqueness of this compound lies in its hydrazino group, which provides distinct reactivity and potential for forming various derivatives with unique biological and chemical properties.
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-4-2-8-5(9-6)3-7-4/h2-3H,6H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQUFARIFDGGNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609548 |
Source


|
| Record name | 2-Hydrazinyl-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165124-42-5 |
Source


|
| Record name | 2-Hydrazinyl-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B62702.png)

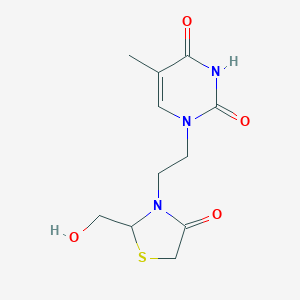


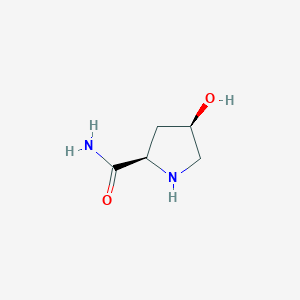

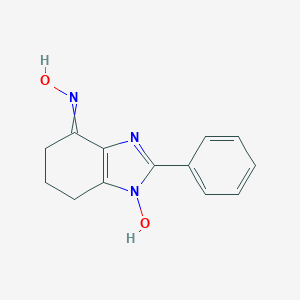
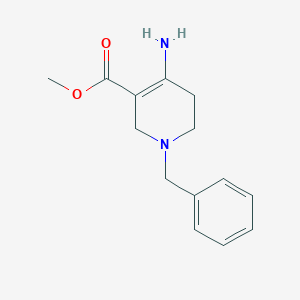


![[1,1'-Biphenyl]-2,3,5-triamine](/img/structure/B62734.png)
